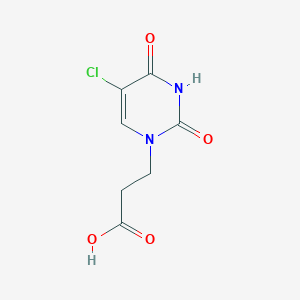
3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
説明
3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C7H7ClN2O4 and its molecular weight is 218.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₀ClN₃O₄S
- Molecular Weight : 351.765 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been shown to inhibit the activity of the aldo-keto reductase family 1 member B1 (AKR1B1), an enzyme that plays a crucial role in the reduction of carbonyl compounds and is implicated in diabetic complications and other metabolic disorders .
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing cellular damage associated with aging and various diseases .
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. It disrupts bacterial cell wall synthesis and inhibits growth, making it a candidate for developing new antibiotics .
Study on Diabetic Complications
A study investigated the effects of this compound on diabetic rats. The results showed that treatment with this compound significantly reduced blood glucose levels and improved lipid profiles by inhibiting AKR1B1 activity. This suggests potential therapeutic applications in managing diabetes-related complications .
Antimicrobial Screening
In another study, the compound was screened against a panel of pathogenic bacteria. The results indicated effective inhibition of growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the inhibition of specific metabolic pathways essential for bacterial survival .
Data Table: Biological Activities Summary
特性
IUPAC Name |
3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBVCQPVZLWHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















